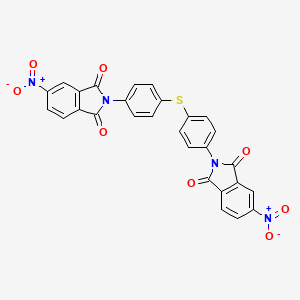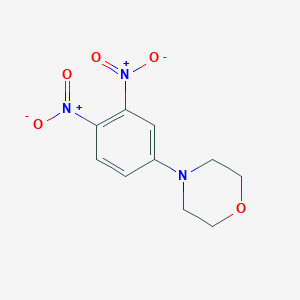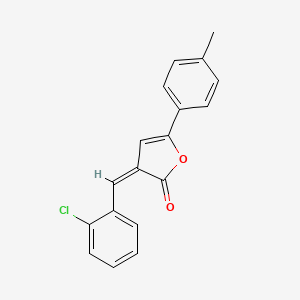
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione), also known as TNPID, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TNPID belongs to the class of isoindole-1,3(2H)-dione derivatives and has a unique structure that makes it a promising candidate for further investigation.
作用機序
The mechanism of action of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro, indicating that it may be safe for use in certain applications. However, more research is needed to fully understand the biochemical and physiological effects of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
実験室実験の利点と制限
One advantage of 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) is its unique structure, which makes it a promising candidate for further investigation in various scientific research fields. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione). One possible direction is to investigate its potential as a fluorescent probe for detecting other heavy metal ions in water samples. Another direction is to explore its potential as a material for organic electronics, such as solar cells and transistors. Additionally, further research is needed to fully understand its anticancer properties and potential use in cancer treatment.
合成法
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) can be synthesized using a two-step reaction process. In the first step, 5-nitroisophthalic acid is reacted with thionyl chloride to form 5-nitroisophthaloyl chloride. In the second step, the resulting intermediate is reacted with 5-nitroisophthalic acid under high-temperature conditions to form 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione).
科学的研究の応用
2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has been found to have potential applications in various scientific research fields. It has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has also been studied for its potential use as a fluorescent probe for detecting mercury ions in water samples. Additionally, 2,2'-(thiodi-4,1-phenylene)bis(5-nitro-1H-isoindole-1,3(2H)-dione) has shown promise as a material for organic electronics due to its high electron mobility and stability.
特性
IUPAC Name |
5-nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfanylphenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N4O8S/c33-25-21-11-5-17(31(37)38)13-23(21)27(35)29(25)15-1-7-19(8-2-15)41-20-9-3-16(4-10-20)30-26(34)22-12-6-18(32(39)40)14-24(22)28(30)36/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAQNSMOOFERMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(sulfanediyldibenzene-4,1-diyl)bis(5-nitro-1H-isoindole-1,3(2H)-dione) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5234348.png)
![N-methyl-5-(2-methylphenyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-triazin-3-amine](/img/structure/B5234352.png)


![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)

![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5234381.png)
![(3'R*,4'R*)-1'-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5234390.png)
![methyl 4-({[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5234393.png)
![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)